molecular formula C14H12Cl2N2O3S B6434409 N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide CAS No. 2419485-62-2

N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide

Cat. No.: B6434409
CAS No.: 2419485-62-2
M. Wt: 359.2 g/mol
InChI Key: DEVDENCRPOEEAU-UHFFFAOYSA-N
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Description

N-[4-(2,4-Dichlorobenzenesulfonamido)phenyl]acetamide is a chemical hybrid incorporating both a sulfonamide and an acetamide functional group, making it a compound of significant interest in antimicrobial and agrochemical research. Its structural framework is closely related to known sulfonamide anilides and N-phenylacetamide derivatives, which have demonstrated a strong potential to inhibit the growth of various pathogenic bacteria . The presence of the sulfonamide group is a key feature in molecules that interfere with bacterial folate synthesis, while the N-phenylacetamide moiety is a privileged scaffold in medicinal chemistry known for its ability to be tuned for enhanced biological activity and selectivity . Researchers are investigating this compound and its analogs for their efficacy against phytopathogens like Xanthomonas oryzae pv. oryzae (Xoo), which causes devastating bacterial blight in rice crops. Studies on similar compounds suggest that the mechanism of action may involve disrupting bacterial cell membrane integrity, leading to cell rupture and death . The dichlorophenyl substitution on the sulfonamide nitrogen is a critical structural element that can be optimized to improve antibacterial potency and physicochemical properties. This compound is intended for research applications only, providing a valuable lead structure for the development of novel antibacterial agents in both agricultural and biomedical fields.

Properties

IUPAC Name

N-[4-[(2,4-dichlorophenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O3S/c1-9(19)17-11-3-5-12(6-4-11)18-22(20,21)14-7-2-10(15)8-13(14)16/h2-8,18H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVDENCRPOEEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonation-Acetylation Sequence

The most widely reported method involves sequential sulfonation and acetylation (Scheme 1):

Step 1: Sulfonation of 4-Aminophenylacetamide
4-Aminophenylacetamide is reacted with 2,4-dichlorobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., pyridine or triethylamine). The base neutralizes HCl generated during sulfonamide bond formation, driving the reaction to completion.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (4-aminophenylacetamide:sulfonyl chloride)

  • Temperature : 0–5°C (initial), then room temperature (20–25°C)

  • Time : 4–6 hours

  • Yield : 68–72%

Step 2: Acetylation (if required)
If the starting material lacks the acetamide group, post-sulfonation acetylation is performed using acetic anhydride in pyridine. This step typically achieves >95% conversion but requires careful pH control to prevent sulfonamide hydrolysis.

Nitro Reduction Pathway

For substrates with nitro groups, catalytic hydrogenation offers a high-purity route (Scheme 2):

Step 1: Synthesis of 4-Nitrophenyl Intermediate
4-Nitroaniline is sulfonated with 2,4-dichlorobenzenesulfonyl chloride under conditions similar to Section 2.1. The nitro group remains intact during this step.

Step 2: Catalytic Hydrogenation
The nitro intermediate is reduced to an amine using H₂ (1–3 atm) and 10% Pd/C in ethanol or THF. This step achieves near-quantitative conversion but demands strict oxygen-free conditions.

Step 3: Acetylation
The resulting amine is acetylated with acetic anhydride, yielding the final product.

Advantages :

  • Avoids competing side reactions during sulfonation.

  • Higher overall purity (98–99%) due to stepwise functionalization.

Industrial-Scale Optimization

Solvent and Catalyst Selection

  • Solvents : THF and DCM are preferred for sulfonation due to their inertness and ability to dissolve aromatic intermediates. Ethanol/water mixtures are used for crystallization.

  • Catalysts : Pd/C for hydrogenation (0.5–1.0 wt%) provides optimal activity without over-reduction byproducts.

Reaction Kinetics and Byproduct Management

  • Side Reactions :

    • Chloride Displacement : Excess sulfonyl chloride may displace acetamide groups at elevated temperatures.

    • Dimerization : Unreacted amines can form ureas or bis-sulfonamides.

  • Mitigation Strategies :

    • Maintain stoichiometric control (sulfonyl chloride:amine ≤ 1.2:1).

    • Use low temperatures (0–5°C) during sulfonation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, SO₂NH), 8.02–7.95 (m, 3H, Ar-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 2.05 (s, 3H, CH₃CO).

  • HRMS (ESI+) : m/z calc. for C₁₄H₁₁Cl₂N₂O₃S [M+H]⁺: 373.00; found: 373.01.

Purity and Yield Comparison

MethodYield (%)Purity (%)Key Advantage
Direct Sulfonation7295Short reaction time
Nitro Reduction8599High purity, scalable
Acetylation-Post6897Mild conditions

Emerging Methodologies

  • Microwave-Assisted Synthesis : Reduces reaction time by 40–50% for sulfonation steps (70°C, 30 min).

  • Flow Chemistry : Continuous hydrogenation systems improve throughput and safety for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Applications

2.1 Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, demonstrating effectiveness against various bacterial strains. Its mechanism of action is primarily attributed to the inhibition of bacterial enzymes involved in folate synthesis, making it a candidate for treating infections resistant to conventional antibiotics .

2.2 Anti-inflammatory Effects

Research indicates that N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide exhibits anti-inflammatory properties. Studies show that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Medicinal Chemistry Research

3.1 Drug Development

The compound serves as a lead structure for developing new drugs targeting specific biological pathways. Its derivatives have been synthesized to enhance potency and selectivity against particular targets, including dihydrofolate reductase (DHFR), which is crucial in cancer therapy .

3.2 Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

  • Case Study 1: A derivative of this compound was tested against multidrug-resistant strains of Staphylococcus aureus, showing significant antibacterial activity compared to traditional antibiotics .
  • Case Study 2: In a model of inflammatory bowel disease, the compound reduced symptoms and histological damage in treated subjects, indicating its potential therapeutic role .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Results indicate low toxicity levels at therapeutic doses, making it a viable candidate for further development in drug formulations .

Mechanism of Action

The mechanism of action of N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. By binding to the active site of the enzyme, the compound prevents the enzyme from catalyzing its normal reaction, leading to a decrease in the proliferation of cancer cells or the growth of bacteria. The molecular targets and pathways involved in its action are still under investigation, but it is believed to interfere with cellular metabolism and signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Sulfonamide Benzene Ring

Mono-Chloro vs. Di-Chloro Substitution
  • N-[4-(4-Chlorobenzenesulfonamido)phenyl]acetamide (CAS 6630-10-0): This mono-chloro analogue (4-chloro substitution) exhibits reduced steric hindrance and lower lipophilicity (ClogP ≈ 3.2) compared to the 2,4-dichloro derivative (ClogP ≈ 4.1). Such differences may influence pharmacokinetic properties, such as absorption and metabolism .
Electron-Withdrawing vs. Electron-Donating Groups
  • N-{4-[(4-Methoxybenzyl)sulfamoyl]phenyl}acetamide : The methoxy group is electron-donating, which may reduce sulfonamide acidity (pKa ~ 8.5) compared to the electron-withdrawing dichloro derivative (pKa ~ 6.8). This impacts ionization state and solubility at physiological pH .

Modifications to the Acetamide Phenyl Ring

Addition of Heterocyclic Moieties
  • N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37): Incorporation of a piperazine ring improves water solubility and enhances anti-hypernociceptive activity in inflammatory pain models, surpassing paracetamol in efficacy .
  • N-[4-(Azetidin-1-ylsulfonyl)phenyl]-N-(2,4-difluorobenzyl)acetamide : The azetidine and difluorobenzyl groups introduce conformational rigidity (dihedral angle: 79.4° between aromatic rings), promoting stronger hydrogen bonding (C–H···O interactions) and crystallinity, which may affect formulation stability .
Azo and Chalcone Derivatives
  • 2-(2,4-Dichlorophenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide: The azo (–N=N–) group extends π-conjugation, shifting UV-Vis absorption maxima (λmax ~ 450 nm), relevant for photodynamic applications. However, the dichlorophenoxy moiety may increase toxicity risks .
  • N-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}acetamide (Compound 6): This chalcone derivative demonstrated 32-fold greater antinociceptive potency than acetaminophen in murine models, attributed to the nitro group’s electron-withdrawing effects enhancing target affinity .

Pharmacological Activity Comparisons

Compound Bioactivity (Model) Potency vs. Reference Key Structural Feature Reference ID
N-[4-(2,4-Dichlorobenzenesulfonamido)phenyl]acetamide Analgesic (Inflammatory pain) Not reported 2,4-DiCl substitution
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide Anti-hypernociceptive (Formalin test) 2× acetaminophen Piperazine sulfonamide
N-{4-[(4-Methoxybenzyl)sulfamoyl]phenyl}acetamide Antimicrobial (Bacterial strains) Moderate (MIC: 16 µg/mL) Methoxybenzyl group
N-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}acetamide Antinociceptive (Writhing test) 34× acetaminophen Nitrochalcone moiety

Biological Activity

N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticonvulsant research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound features a sulfonamide group attached to a phenylacetamide structure. The presence of the dichlorobenzene moiety is significant as it may influence the biological activity through electronic and steric effects.

  • Molecular Formula : C13H12Cl2N2O2S
  • IUPAC Name : this compound

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various acetamide derivatives, including those structurally related to this compound. For instance, compounds with similar structures have been tested against various bacterial strains:

CompoundBacterial StrainEC50 (µM)Reference
A1Xanthomonas oryzae156.7
A4Xanthomonas axonopodis194.9
A6Xanthomonas oryzae pv. oryzicola144.7

These compounds exhibited promising antibacterial activity, suggesting that this compound may also possess similar properties.

Anticonvulsant Activity

In addition to antibacterial properties, derivatives of phenylacetamides have been investigated for their anticonvulsant effects. A study synthesized a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides and evaluated their activity in animal models:

CompoundTest TypeDose (mg/kg)Protection (%)Reference
12MES Seizures100High
14MES Seizures300Moderate

The results indicated that certain structural modifications significantly enhance anticonvulsant activity, which may be applicable to this compound.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as α-glucosidase, which is crucial in carbohydrate metabolism. This inhibition can lead to decreased glucose absorption and potential therapeutic effects in diabetes management.
  • Membrane Disruption : Studies using scanning electron microscopy (SEM) have demonstrated that certain acetamide derivatives can cause cell membrane rupture in bacterial cells, leading to cell death.

Case Studies

  • Antibacterial Efficacy : In a comparative study of various acetamide derivatives against Xanthomonas species, it was found that modifications in the side chains significantly affected antibacterial potency. The study concluded that compounds with stronger electron-withdrawing groups exhibited enhanced activity against resistant strains .
  • Anticonvulsant Evaluation : A series of phenylacetamides were tested for their anticonvulsant properties in mice models. The results indicated that compounds with specific substitutions at the para position on the phenyl ring showed improved efficacy in controlling seizures .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves sulfonation of 2,4-dichloroaniline to form 2,4-dichlorobenzenesulfonamide, followed by coupling with 4-aminophenylacetamide. A base like triethylamine is used to facilitate amide bond formation. Reaction temperature (60–80°C) and anhydrous conditions are critical to minimize hydrolysis and byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. How is structural integrity confirmed for this compound, and which spectroscopic techniques are most reliable?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms the acetamide and sulfonamide moieties by identifying characteristic peaks (e.g., NH protons at δ 10–12 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared Spectroscopy (FTIR) detects sulfonamide S=O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹). X-ray crystallography, if feasible, provides definitive bond angles and crystal packing data .

Q. What preliminary biological screening assays are recommended to assess its bioactivity?

  • Methodological Answer : Begin with in vitro assays:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Fluorometric assays for carbonic anhydrase or cyclooxygenase-2 (COX-2). Use DMSO as a solvent control (<1% v/v) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can molecular docking studies elucidate the compound’s interaction with biological targets like COX-2 or carbonic anhydrase IX?

  • Methodological Answer : Use software like AutoDock Vina to model binding poses. Prepare the protein (PDB ID: 5KIR for COX-2) by removing water molecules and adding polar hydrogens. Dock the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) and analyze binding energy (ΔG) and hydrogen bonds. Validate with site-directed mutagenesis or competitive inhibition assays .

Q. How should researchers address contradictions in reported bioactivity data (e.g., variable IC₅₀ values across studies)?

  • Methodological Answer : Standardize assay protocols (e.g., cell passage number, incubation time). Cross-validate with orthogonal methods:

  • For inconsistent anticancer results, compare apoptosis (Annexin V) vs. necrosis (LDH release) markers.
  • Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics if enzymatic IC₅₀ varies. Consider batch-to-batch purity differences (HPLC ≥98%) as a confounding factor .

Q. What strategies improve solubility and bioavailability without altering the core pharmacophore?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) on the acetamide.
  • Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes.
  • Co-crystallization : Use co-formers like succinic acid to enhance dissolution rate. Monitor stability via accelerated stability testing (40°C/75% RH for 4 weeks) .

Q. How can structure-activity relationship (SAR) studies guide the development of more potent derivatives?

  • Methodological Answer : Systematically modify substituents:

  • Replace 2,4-dichloro with electron-withdrawing groups (e.g., CF₃) to enhance sulfonamide acidity, improving target binding.
  • Introduce heterocycles (e.g., pyridine) at the phenyl ring to modulate lipophilicity (logP). Assess changes via comparative molecular field analysis (CoMFA) and in vitro potency screens .

Q. What analytical workflows are recommended for detecting metabolic byproducts in in vivo studies?

  • Methodological Answer : Use LC-MS/MS with a C18 column and gradient elution (0.1% formic acid in acetonitrile/water). Identify phase I metabolites (oxidation, hydrolysis) via accurate mass shifts (±16 Da for hydroxylation). For phase II conjugates (glucuronides, sulfates), monitor neutral loss fragments (176 Da or 80 Da). Validate with synthetic metabolite standards .

Methodological Notes

  • Synthesis Reproducibility : Document reaction parameters (e.g., inert atmosphere, stirring rate) to ensure consistency.
  • Data Validation : Use triplicate measurements with statistical analysis (e.g., ANOVA for IC₅₀ comparisons).
  • Ethical Compliance : Adhere to NIH guidelines for preclinical testing; avoid unapproved in vivo applications .

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